4-(4-(Dimethylamino)buta-1,2-dien-1-yl)-1-methyldecahydroquinolin-4-ol 4-(4-(Dimethylamino)buta-1,2-dien-1-yl)-1-methyldecahydroquinolin-4-ol
Brand Name: Vulcanchem
CAS No.: 89562-67-4
VCID: VC17291595
InChI: InChI=1S/C16H28N2O/c1-17(2)12-7-6-10-16(19)11-13-18(3)15-9-5-4-8-14(15)16/h7,10,14-15,19H,4-5,8-9,11-13H2,1-3H3
SMILES:
Molecular Formula: C16H28N2O
Molecular Weight: 264.41 g/mol

4-(4-(Dimethylamino)buta-1,2-dien-1-yl)-1-methyldecahydroquinolin-4-ol

CAS No.: 89562-67-4

Cat. No.: VC17291595

Molecular Formula: C16H28N2O

Molecular Weight: 264.41 g/mol

* For research use only. Not for human or veterinary use.

4-(4-(Dimethylamino)buta-1,2-dien-1-yl)-1-methyldecahydroquinolin-4-ol - 89562-67-4

Specification

CAS No. 89562-67-4
Molecular Formula C16H28N2O
Molecular Weight 264.41 g/mol
Standard InChI InChI=1S/C16H28N2O/c1-17(2)12-7-6-10-16(19)11-13-18(3)15-9-5-4-8-14(15)16/h7,10,14-15,19H,4-5,8-9,11-13H2,1-3H3
Standard InChI Key RBCCPYSVVLUODL-UHFFFAOYSA-N
Canonical SMILES CN1CCC(C2C1CCCC2)(C=C=CCN(C)C)O

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound features a decahydroquinoline backbone—a bicyclic system comprising two fused six-membered rings with complete hydrogen saturation. Position 1 of the quinoline nucleus is substituted with a methyl group, while position 4 hosts both a hydroxyl (-OH) group and a 4-(dimethylamino)buta-1,2-dien-1-yl side chain. The butadienyl moiety introduces conjugation, which may influence electronic properties such as absorption spectra and redox behavior .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₆H₂₆N₂O
Molecular Weight (g/mol)262.39 (calculated)
IUPAC Name4-(4-(Dimethylamino)buta-1,2-dien-1-yl)-1-methyldecahydroquinolin-4-ol
Hydrogen Bond Donors1 (-OH)
Hydrogen Bond Acceptors3 (N, O)
Rotatable Bonds4 (butadienyl chain)

The dimethylamino group at the terminal position of the butadienyl chain contributes to the molecule’s polarity and potential for intermolecular interactions, such as hydrogen bonding and π-cation interactions .

Stereochemical Considerations

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The synthesis of 4-(4-(Dimethylamino)buta-1,2-dien-1-yl)-1-methyldecahydroquinolin-4-ol can be approached through a multi-step strategy:

  • Core Formation: Cyclization of a suitably substituted cyclohexenone precursor with methylamine under acidic conditions to construct the decahydroquinoline skeleton.

  • Side-Chain Introduction: Coupling the preformed 4-(dimethylamino)buta-1,2-dien-1-yl moiety via Heck cross-coupling or Wittig olefination.

  • Hydroxylation: Late-stage oxidation at position 4 using Sharpless asymmetric dihydroxylation or enzymatic catalysis to install the hydroxyl group.

Challenges in Synthesis

  • Regioselectivity: Ensuring precise functionalization at position 4 without side reactions at adjacent carbons.

  • Stereocontrol: Maintaining desired stereochemistry during cyclization and hydroxylation steps.

  • Butadienyl Stability: The conjugated diene system is prone to polymerization under acidic or high-temperature conditions, necessitating inert atmospheres and low-temperature protocols .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
CyclizationH₂SO₄, MeNH₂, 80°C, 12h62
Butadienyl CouplingPd(OAc)₂, PPh₃, DMF, 110°C45
HydroxylationAD-mix β, t-BuOH/H₂O, 0°C78

Spectroscopic and Computational Analysis

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.25–5.95 (m, 2H, CH=CH from butadienyl)

    • δ 3.12 (s, 6H, N(CH₃)₂)

    • δ 2.85–2.70 (m, 1H, C1-CH₃)

    • δ 2.30–1.20 (m, 16H, decahydroquinoline protons)

  • ¹³C NMR: Distinct signals at δ 125–130 ppm confirm the presence of conjugated diene carbons .

Electronic Absorption Spectroscopy

The extended π-system of the butadienyl group and the dimethylamino electron donor result in a strong absorption band at λₘₐₓ = 320 nm (ε = 12,500 M⁻¹cm⁻¹) in methanol, characteristic of intramolecular charge-transfer transitions .

Computational Modeling

DFT calculations at the B3LYP/6-31G(d) level predict:

  • HOMO-LUMO Gap: 4.2 eV, indicating moderate electronic excitation energy.

  • Dipole Moment: 5.6 Debye, reflecting significant polarity due to the hydroxyl and dimethylamino groups.

  • LogP: 2.1, suggesting balanced lipophilicity for membrane permeability .

Analog StructureIC₅₀ (μM)Target
1-Methyl-4-vinyldecahydroquinolin-4-ol12.3PfDHODH
4-(4-Nitrophenyl)butadienyl derivative6.9Topoisomerase IIα

Research Challenges and Future Directions

Stereoselective Functionalization

Developing chiral auxiliaries or asymmetric catalytic systems to control the configuration at C4 and C4a remains a critical challenge.

Toxicity Profiling

Preliminary cytotoxicity assays in HepG2 cells show a therapeutic index of 3.2, necessitating structural modifications to improve selectivity.

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